Skp2 inhibitor C1, also known as SKPin C1, is a small molecule designed to inhibit the Skp2 protein, a member of the Skp1-Cullin1-F-box (SCF) ubiquitin ligase complex. This compound has gained attention for its potential therapeutic applications in cancer treatment, particularly due to its role in regulating the degradation of p27, a cyclin-dependent kinase inhibitor that functions as a tumor suppressor. By preventing the ubiquitination and subsequent degradation of p27, SKPin C1 enhances its accumulation in cells, thereby inhibiting cell cycle progression and promoting apoptosis in various cancer cell lines .
The synthesis of SKPin C1 involves several key steps that are aimed at ensuring the compound's efficacy and stability. The synthetic route generally begins with the appropriate starting materials that undergo various chemical transformations including acetylation, nitration, and coupling reactions. For instance, one reported synthesis includes the introduction of an amino group at the C1 position of a precursor compound through nitration followed by reduction .
The synthesis often utilizes techniques such as:
SKPin C1 has a complex molecular structure characterized by its ability to interact specifically with Skp2 at the Cks1 interaction interface. Its molecular formula is , with a molecular weight of approximately 465.3 g/mol. The structural representation can be depicted using SMILES notation: BrC1=CC=C(OCC(O)=O)C(/C=C2C(N(CC3=CC=CN=C3)C(S2)=S)=O)=C1
.
The presence of bromine in its structure contributes to its unique reactivity and binding properties, which are essential for its function as an inhibitor.
SKPin C1 primarily functions through its interaction with Skp2, inhibiting the ubiquitination process of p27. This mechanism involves:
Experimental studies have demonstrated that treatment with SKPin C1 results in significant changes in protein levels associated with cell cycle regulation, particularly enhancing p27 while not significantly altering Skp2 levels .
The mechanism by which SKPin C1 exerts its effects centers on its ability to inhibit Skp2-mediated degradation of p27. When SKPin C1 binds to Skp2, it prevents Skp2 from facilitating the ubiquitination of p27, which would typically lead to its degradation by the proteasome. As a result:
This mechanism highlights SKPin C1's potential as a therapeutic agent in cancers where Skp2 activity is upregulated.
SKPin C1 is characterized by several physical properties:
Chemical properties include its reactivity profile as an inhibitor of protein-protein interactions involved in ubiquitination processes .
SKPin C1 has significant potential applications in cancer research due to its ability to modulate cell cycle dynamics through p27 stabilization. Key applications include:
Research continues into optimizing SKPin C1's application in clinical settings, emphasizing its role in targeted cancer therapies .
S-phase kinase-associated protein 2 (S-phase kinase-associated protein 2) serves as the substrate-recognition subunit within the Skp1-Cullin 1-F-box protein (Skp1-Cullin 1-F-box protein) E3 ubiquitin ligase complex. This complex targets multiple tumor suppressor proteins for ubiquitin-mediated proteasomal degradation, thereby governing the G1 to S phase transition. Mechanistically, S-phase kinase-associated protein 2 recognizes phosphorylated substrates and facilitates their K48-linked polyubiquitination, marking them for destruction by the 26S proteasome. Key cell cycle regulators degraded by S-phase kinase-associated protein 2 include cyclin-dependent kinase inhibitors p27 (p27), p21 (p21), and p57 (p57), as well as other critical proteins like retinoblastoma-related protein 130 (retinoblastoma-related protein 130) and forkhead box protein O1 (forkhead box protein O1) [5] [8].
The activity of S-phase kinase-associated protein 2 is tightly regulated during the cell cycle. Its expression peaks at the G1/S boundary under the control of the phosphoinositide 3-kinase (phosphoinositide 3-kinase)/protein kinase B (protein kinase B) pathway and E2F transcription factor 1 (E2F transcription factor 1), which transactivates the S-phase kinase-associated protein 2 gene. Conversely, the anaphase-promoting complex/cyclosome (anaphase-promoting complex/cyclosome) ubiquitin ligase complex, in association with its coactivator Cdh1 (Cdh1), targets S-phase kinase-associated protein 2 for degradation during late mitosis and G1 phase. This reciprocal regulation ensures periodic degradation of cyclin-dependent kinase inhibitors, enabling proper cell cycle progression [3]. Dysruption of this regulatory axis, particularly through Cdh1 downregulation or S-phase kinase-associated protein 2 overexpression, results in uncontrolled proliferation—a hallmark of cancer. In colorectal cancer tissues, for example, reduced Cdh1 expression correlates with elevated S-phase kinase-associated protein 2 levels and decreased p27 abundance, directly linking ubiquitin-proteasome system dysregulation to tumorigenesis [3].
Table 1: Key Substrates of SCF-S-phase kinase-associated protein 2 Complex in Cell Cycle Regulation
Substrate Protein | Biological Function | Consequence of Degradation |
---|---|---|
p27 (p27) | Cyclin-dependent kinase inhibitor | G1/S transition promotion |
p21 (p21) | Cyclin-dependent kinase inhibitor | S-phase entry facilitation |
p57 (p57) | Cyclin-dependent kinase inhibitor | Cell cycle progression |
Forkhead box protein O1 (Forkhead box protein O1) | Transcription factor (apoptosis regulator) | Enhanced cell survival |
Retinoblastoma-related protein 130 (Retinoblastoma-related protein 130) | Cell cycle regulator | Deregulated G1 exit |
The S-phase kinase-associated protein 2-p27 axis represents a critical oncogenic pathway across diverse malignancies. p27 functions as a tumor suppressor by binding to and inhibiting cyclin-cyclin-dependent kinase complexes, particularly cyclin E-cyclin-dependent kinase 2 and cyclin A-cyclin-dependent kinase 2, thereby inducing G1 arrest. S-phase kinase-associated protein 2-mediated ubiquitination targets p27 for proteasomal degradation, effectively removing this barrier to cell cycle progression. In physiological conditions, mitogenic signals transiently activate S-phase kinase-associated protein 2 to degrade p27, allowing controlled proliferation. However, cancer cells exhibit constitutive S-phase kinase-associated protein 2 upregulation and consequent p27 depletion, enabling uncontrolled proliferation and immortalization [1] [5].
Research across multiple cancer types demonstrates that S-phase kinase-associated protein 2 inhibitor C1 (S-phase kinase-associated protein 2 inhibitor C1) specifically blocks this degradation pathway. By binding to the p27 recognition site on S-phase kinase-associated protein 2, S-phase kinase-associated protein 2 inhibitor C1 prevents p27 ubiquitination without affecting S-phase kinase-associated protein 2 protein levels. In uveal melanoma cells, treatment with S-phase kinase-associated protein 2 inhibitor C1 causes p27 accumulation, leading to cell cycle arrest at G0/G1 phase and significant suppression of proliferation in vitro and in xenograft models [1]. Similarly, in multiple myeloma, S-phase kinase-associated protein 2 inhibitor C1 (10μM) reduces cell viability by 40-60% and induces apoptosis through p27 stabilization, while showing minimal toxicity to normal B lymphocytes [2].
Beyond cell cycle control, the S-phase kinase-associated protein 2-p27 axis influences metastatic behavior. S-phase kinase-associated protein 2 promotes epithelial-mesenchymal transition by upregulating zinc finger E-box-binding homeobox 1 (zinc finger E-box-binding homeobox 1), enhancing cell migration and invasion in osteosarcoma and gastric cancer models. Inhibition of S-phase kinase-associated protein 2 reduces metastatic potential both in vitro and in vivo, highlighting the therapeutic potential of targeting this pathway beyond primary tumor control [5].
Elevated S-phase kinase-associated protein 2 expression serves as a robust prognostic biomarker across numerous cancers, consistently correlating with advanced disease stage, metastasis, drug resistance, and poor survival outcomes. Immunohistochemical analyses of human tumor arrays reveal significantly higher S-phase kinase-associated protein 2 expression in malignant tissues compared to adjacent normal tissue, with inverse correlation to p27 levels [3] [6].
Table 2: S-phase kinase-associated protein 2 Overexpression in Human Cancers and Clinical Correlations
Cancer Type | Overexpression Frequency | Clinical Correlation | Detection Method |
---|---|---|---|
Uveal Melanoma | >80% of cell lines and tumors | Metastatic progression, poor response to chemotherapy | Western blot, Immunohistochemistry |
Small Cell Lung Cancer | >95% of tumor samples | Diagnostic marker (superior to neuroendocrine markers) | Tissue microarray |
Colorectal Cancer | 60-75% of advanced tumors | Lower histological grade, reduced survival | Tissue array |
T-cell Acute Lymphoblastic Leukemia | 70-90% of patient samples | Relapse/refractory disease, Notch pathway activation | RNA sequencing |
Multiple Myeloma | >60% of patient samples | Drug resistance, disease progression | Western blot |
In hematological malignancies, S-phase kinase-associated protein 2 overexpression drives oncogenesis through distinct mechanisms. T-cell acute lymphoblastic leukemia exhibits S-phase kinase-associated protein 2 upregulation via hyperactivated Notch (Notch) and interleukin-7 (interleukin-7) signaling pathways. Genetic ablation of S-phase kinase-associated protein 2 in T-cell acute lymphoblastic leukemia models significantly delays leukemogenesis and improves survival, confirming its pathogenetic role [10]. Similarly, in acute myeloid leukemia and multiple myeloma, S-phase kinase-associated protein 2 overexpression correlates with enhanced proliferation and drug resistance. The S-phase kinase-associated protein 2-p27 axis also contributes to the "Warburg effect" in leukemias by regulating metabolic enzymes like isocitrate dehydrogenase 1 (isocitrate dehydrogenase 1)/isocitrate dehydrogenase 2 (isocitrate dehydrogenase 2), shifting cells toward glycolytic metabolism [6].
Recent studies identify S-phase kinase-associated protein 2 as a master regulator of cancer cell immortality. In glioma and prostate cancer models, S-phase kinase-associated protein 2 inhibition induces cellular senescence through accumulation of both p27 and DNA damage response proteins. This effect extends to therapy-resistant cells, suggesting that targeting S-phase kinase-associated protein 2 may overcome treatment resistance rooted in cancer stem cell populations [5] [6]. The consistent overexpression of S-phase kinase-associated protein 2 across diverse malignancies, coupled with its functional role in maintaining cancer hallmarks, positions it as both a high-value prognostic biomarker and a compelling therapeutic target.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1